molecular formula C23H30N2O3 B2989446 3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955790-74-6

3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2989446
CAS RN: 955790-74-6
M. Wt: 382.504
InChI Key: NHKMVRNSIKETNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Anticancer Research

The tetrahydroquinoline (THQ) moiety present in this compound is known to exhibit a broad range of biological activities. Compounds with THQ structures have been studied for their anticancer properties, particularly as NF-κB inhibitors which could be useful in anticancer drug research . The dimethoxybenzamide portion could potentially enhance these properties, making it a candidate for further investigation in the development of novel anticancer therapies.

Neurological Disorder Treatment

Derivatives of THQ, such as the one , might impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . Research into this compound could lead to new treatments for neurodegenerative diseases by modulating inflammatory pathways.

Antimicrobial and Antifungal Agents

Compounds with similar structures have shown potent antimicrobial and antifungal activities. The compound’s potential to serve as a scaffold for developing new antimicrobial agents could be significant, especially in the face of rising antibiotic resistance .

Anti-inflammatory and Immunomodulatory Effects

The THQ core is associated with anti-inflammatory and immunomodulatory effects. This compound could be explored for its efficacy in reducing inflammation and modulating immune responses, which is beneficial for treating autoimmune diseases and managing transplant rejection .

Antiviral Applications

Research on THQ derivatives has revealed potential antiviral activities. This compound could be synthesized and tested against various RNA and DNA viruses, contributing to the development of new antiviral drugs .

Metabolic Disease Management

Some THQ derivatives are known to act as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases . The compound could be investigated for its role in managing metabolic disorders like diabetes and obesity.

Material Science and Nanotechnology

The THQ moiety is used in the production of new materials and is an important precursor for more complex molecules with bio-utilities. This compound could be researched for its applications in material science, particularly in the creation of novel nanomaterials .

Synthetic Chemistry and Green Chemistry

The compound’s synthesis involves green chemistry principles, such as the use of deep eutectic solvents in Povarov reactions. It represents an area of interest for synthetic chemists looking to develop more sustainable and environmentally friendly synthetic routes .

properties

IUPAC Name

3,5-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-11-25-12-5-6-18-13-17(7-8-22(18)25)9-10-24-23(26)19-14-20(27-2)16-21(15-19)28-3/h7-8,13-16H,4-6,9-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKMVRNSIKETNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

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